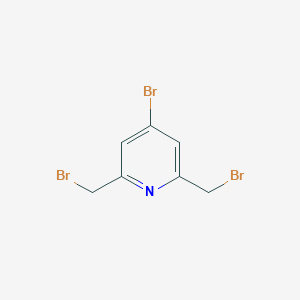

![molecular formula C40H37O4P B173681 10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide CAS No. 1217901-32-0](/img/structure/B173681.png)

10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

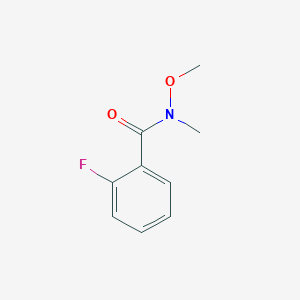

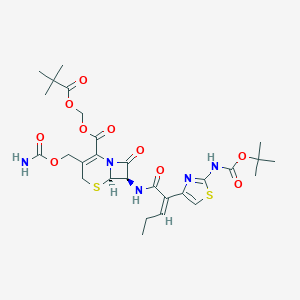

10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide, also known as 10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide, is a useful research compound. Its molecular formula is C40H37O4P and its molecular weight is 612.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Characterization

Research has focused on the synthesis and characterization of related phosphorus-containing compounds. Şeptelean et al. (2006) described the synthesis of a compound with similar structural elements, highlighting its stability and reactivity characteristics (Şeptelean et al., 2006). Additionally, Grützmacher et al. (2008) synthesized a photoinitiator with similar phenylphosphane oxide components, providing insights into potential applications in photochemical processes (Grützmacher et al., 2008).

2. Applications in Organic Chemistry and Catalysis

The compound's structural features suggest potential utility in organic synthesis and catalysis. Sugiyama et al. (2004) explored the use of related diphosphacyclobutane derivatives in organic reactions, which could inform the utility of the compound (Sugiyama et al., 2004). Kinouchi et al. (2000) isolated diterpenoids with similar structural motifs, pointing towards potential antitumor-promoting properties (Kinouchi et al., 2000).

3. Environmental and Health Impact

Studies have also examined the environmental and health impacts of structurally related compounds. Xu et al. (2023) researched synthetic antioxidants, including those with tert-butylphenyl groups, providing insights into environmental exposure and health risks (Xu et al., 2023). This research could be relevant for understanding the environmental footprint of the compound .

4. Material Science and Polymer Research

In material science, the compound's derivatives could contribute to polymer stability and properties. Meng et al. (2017) investigated phosphites, which share structural similarities, for their antioxidation mechanisms in polypropylene, suggesting applications in enhancing polymer durability (Meng et al., 2017).

Mecanismo De Acción

Target of Action

It is known that the compound has an inhibiting effect on cell growth . This suggests that it may interact with cellular components involved in cell proliferation and survival.

Mode of Action

It is known to inhibit cell growth , but the specific interactions it has with its targets are not clearly defined

Biochemical Pathways

Given its inhibitory effect on cell growth , it may impact pathways related to cell cycle regulation, apoptosis, or other processes involved in cell proliferation and survival.

Result of Action

The compound has been found to inhibit cell growth . This could potentially lead to a decrease in the proliferation of certain cell types.

Propiedades

IUPAC Name |

10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H37O4P/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(38(36)44-45(41,42)43-37(33)35)26-17-21-30(22-18-26)40(4,5)6/h7-24H,1-6H3,(H,41,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMLOSHPJMFGTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H37O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11bR)-2,6-Bis(4-(tert-butyl)phenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)

![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)